molecular formula C6H9BrO3 B13958916 2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one CAS No. 69924-67-0

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one

Cat. No.: B13958916
CAS No.: 69924-67-0
M. Wt: 209.04 g/mol
InChI Key: NZCUVXZFFROIGZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H9BrO3. It is a brominated derivative of a dioxolane ring, which is a five-membered cyclic ether. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one can be synthesized through the bromination of 2-methyl-1,3-dioxolane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It serves as a building block for the development of potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The dioxolane ring provides stability and influences the reactivity of the compound. Molecular targets and pathways involved include interactions with enzymes and proteins in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one is unique due to its combination of a bromine atom and a dioxolane ring with a methyl substituent. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications .

Properties

CAS No.

69924-67-0

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

IUPAC Name

2-bromo-1-(2-methyl-1,3-dioxolan-2-yl)ethanone

InChI

InChI=1S/C6H9BrO3/c1-6(5(8)4-7)9-2-3-10-6/h2-4H2,1H3

InChI Key

NZCUVXZFFROIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(=O)CBr

Origin of Product

United States

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